molecular formula C35H39O10P B568809 Triptolide O-Methyl Phosphate Dibenzyl Ester CAS No. 1254702-92-5

Triptolide O-Methyl Phosphate Dibenzyl Ester

Cat. No. B568809
CAS RN: 1254702-92-5
M. Wt: 650.661
InChI Key: UAZNYHQWEVOUOJ-JAFOSAPKSA-N
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Description

Triptolide O-Methyl Phosphate Dibenzyl Ester (TOMPDE) is a synthetic derivative of the natural product triptolide, which is derived from the Chinese medicinal herb, Tripterygium wilfordii Hook F. TOMPDE has been widely studied in recent years due to its potential applications in the fields of medicine and biology. The compound has been shown to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties, which makes it a promising candidate for the development of novel therapies.

Scientific Research Applications

Enantioselective Synthesis

Triptolide, along with its derivatives such as triptonide, triptophenolide, and triptoquinonide, has been the focus of enantioselective total synthesis efforts. A pivotal step in these syntheses involves oxidative radical cyclization, which is critical for achieving high chemical yields and diastereoselectivity. This synthesis pathway highlights the compound's importance in organic chemistry and drug development research (Yang, Ye, & Xu, 2000).

Pharmacological Functions

Triptolide has been recognized for its broad pharmacological activities, including anti-inflammatory, immune modulation, antiproliferative, and proapoptotic effects. Its applications span the treatment of inflammatory diseases, autoimmune disorders, organ transplantation, and tumors. However, the clinical use of triptolide is often constrained by its severe toxicity and water-insolubility, driving the development of new, safer derivatives (Liu, 2011).

Antitumor Activities and Biosynthesis

The genome of Tripterygium wilfordii, the plant that produces triptolide, has been sequenced, revealing insights into the biosynthesis of triptolide and its antitumor activities, especially against pancreatic cancer cells. This genomic resource aids in understanding the compound's biosynthetic pathway and paves the way for heterologous production (Tu et al., 2020).

Molecular Targets and Mechanisms

Triptolide's action mechanism involves altering histone methylation states, leading to cell cycle arrest and apoptosis in multiple myeloma in vitro. This suggests its potential utility in cancer treatment through epigenetic regulation (Zhao et al., 2010). Furthermore, triptolide interacts with low-affinity targets like the estrogen receptor, showcasing its wide-ranging effects on cellular processes and signaling pathways (Liu et al., 2015).

Transcription Inhibition

A critical molecular target of triptolide is the XPB subunit of the transcription factor TFIIH, through which it inhibits RNA polymerase II-mediated transcription and possibly nucleotide excision repair. This interaction elucidates much of triptolide's biological activity and presents a novel approach for cancer therapy (Titov et al., 2011).

properties

IUPAC Name

dibenzyl [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39O10P/c1-21(2)33-28(44-33)29-35(45-29)32(3)15-14-24-25(19-38-30(24)36)26(32)16-27-34(35,43-27)31(33)39-20-42-46(37,40-17-22-10-6-4-7-11-22)41-18-23-12-8-5-9-13-23/h4-13,21,26-29,31H,14-20H2,1-3H3/t26-,27-,28-,29-,31+,32-,33-,34+,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZNYHQWEVOUOJ-JAFOSAPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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